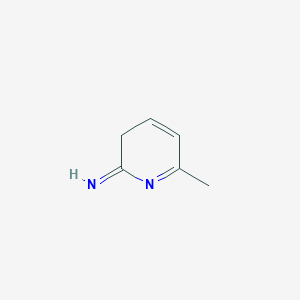
6-Methylpyridin-2(3H)-imine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methylpyridin-2(3H)-imine is a heterocyclic organic compound with the molecular formula C6H8N2. It is a derivative of pyridine, where a methyl group is attached to the second carbon and an imine group is present at the second position. This compound is known for its applications in various fields, including medicinal chemistry and materials science.
Synthetic Routes and Reaction Conditions:
Laboratory Synthesis: One common method for synthesizing this compound involves the reaction of 6-methylpyridin-2-amine with formaldehyde under acidic conditions. The reaction typically proceeds via the formation of an intermediate Schiff base, which is subsequently reduced to yield the desired imine compound.
Industrial Production: Industrially, this compound can be produced through catalytic hydrogenation of 6-methylpyridin-2-amine in the presence of a suitable catalyst such as palladium on carbon. This method offers high yields and is scalable for large-scale production.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding N-oxides. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: The compound can be reduced to 6-methylpyridin-2-amine using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions can occur at the methyl group, leading to the formation of various substituted derivatives. For example, halogenation using bromine or chlorine can yield halogenated imine derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Bromine, chlorine.
Major Products:
Oxidation: N-oxides.
Reduction: 6-Methylpyridin-2-amine.
Substitution: Halogenated imine derivatives.
Scientific Research Applications
6-Methylpyridin-2(3H)-imine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound has been studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Research has explored its potential as a pharmacophore in the development of new therapeutic agents, particularly in the treatment of infectious diseases.
Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals due to its versatile reactivity.
Mechanism of Action
The mechanism by which 6-Methylpyridin-2(3H)-imine exerts its effects is primarily through its interaction with biological macromolecules. The imine group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt essential biological pathways, leading to antimicrobial effects.
Comparison with Similar Compounds
6-Methylpyridin-2-amine: This compound is structurally similar but lacks the imine group. It is used as an intermediate in the synthesis of various pharmaceuticals.
2-Methylpyridine: Another related compound, differing by the position of the methyl group. It is used in the production of herbicides and other agrochemicals.
Pyridine-2-carboxaldehyde: This compound contains an aldehyde group instead of an imine group and is used in the synthesis of various heterocyclic compounds.
Uniqueness: 6-Methylpyridin-2(3H)-imine is unique due to the presence of both a methyl group and an imine group, which confer distinct reactivity and potential biological activity. Its ability to undergo various chemical transformations makes it a versatile intermediate in organic synthesis.
Properties
CAS No. |
832129-64-3 |
|---|---|
Molecular Formula |
C6H8N2 |
Molecular Weight |
108.14 g/mol |
IUPAC Name |
6-methyl-3H-pyridin-2-imine |
InChI |
InChI=1S/C6H8N2/c1-5-3-2-4-6(7)8-5/h2-3,7H,4H2,1H3 |
InChI Key |
FDJZYCGBVKGBFT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=N)CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















